(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1051369-28-8
VCID: VC7271929
InChI: InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
Molecular Formula: C16H19BrFNO2
Molecular Weight: 356.235

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

CAS No.: 1051369-28-8

Cat. No.: VC7271929

Molecular Formula: C16H19BrFNO2

Molecular Weight: 356.235

* For research use only. Not for human or veterinary use.

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide - 1051369-28-8

Specification

CAS No. 1051369-28-8
Molecular Formula C16H19BrFNO2
Molecular Weight 356.235
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide
Standard InChI InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Standard InChI Key NEIWABMEZVDLKH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central amine group bonded to two aromatic benzyl moieties:

  • 2,4-Dimethoxybenzyl group: A benzene ring substituted with methoxy (-OCH3_3) groups at the 2- and 4-positions.

  • 4-Fluorobenzyl group: A benzene ring with a fluorine atom at the 4-position.
    The hydrobromide salt form enhances stability and solubility, a common strategy in pharmaceutical chemistry.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC16H19BrFNO2\text{C}_{16}\text{H}_{19}\text{BrFNO}_2
Molecular Weight356.23 g/mol
IUPAC NameN-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine; hydrobromide
SolubilityModerate in polar organic solvents (e.g., DMSO, THF)
StabilityStable under ambient conditions; hygroscopic

The fluorine atom and methoxy groups introduce electronic effects that influence reactivity. The LogP (3.38) suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step alkylation process:

  • Primary Amine Formation: Reacting 2,4-dimethoxybenzylamine with 4-fluorobenzyl bromide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) .

  • Salt Formation: Treating the free amine with hydrobromic acid to yield the hydrobromide salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
12,4-Dimethoxybenzylamine, 4-Fluorobenzyl bromide, NaH, THF, 0°C → RT55–70%
2HBr (48% aq.), Diethyl ether, 0°C85–90%

Parallel synthesis methods, as described for analogous benzylamine derivatives, enable scalability and purity >95% .

Structural Confirmation

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 3.81 ppm (methoxy groups) and δ 7.20 ppm (fluorobenzyl aromatic protons) confirm substitution patterns .

  • Mass Spectrometry: ESI-MS ([M+H]+^+ at m/z 356.23) aligns with the molecular formula.

Applications in Pharmaceutical Chemistry

Antiparasitic Activity

Structural analogs of this compound, such as 6-benzylthioinosine, exhibit subversive substrate activity against Toxoplasma gondii adenosine kinase, a key enzyme in purine salvage pathways . While direct data for this compound is limited, its structural similarity suggests potential as a selective anti-toxoplasma agent with low human cytotoxicity .

Cancer Research

Benzylamine derivatives are explored as prostate cancer inhibitors. The fluorine atom enhances binding affinity to enzymatic targets, while methoxy groups improve pharmacokinetic properties .

ParameterRating
Skin IrritationCategory 2
Eye DamageCategory 1

Comparative Analysis with Analogues

Substituent Effects

  • 2,3-Dimethoxy vs. 2,4-Dimethoxy: The 2,4-substitution pattern in this compound reduces steric hindrance compared to 2,3-dimethoxy analogs, enhancing reactivity in electrophilic substitutions .

  • Fluoro vs. Methoxy: Fluorine’s electronegativity increases metabolic stability relative to methoxy-substituted derivatives .

Table 4: Key Analogues and Properties

CompoundCASMolecular WeightLogP
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr1609404-39-8356.233.40
Benzyl-(4-methoxybenzyl)amine14429-02-8227.303.38

Future Directions

Biological Screening

  • In vitro assays against T. gondii and cancer cell lines.

  • ADMET profiling to assess bioavailability and toxicity.

Material Science Applications

Exploration as a ligand in asymmetric catalysis due to chiral centers introduced by the benzyl groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator